8-Methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Overview
Description
“8-Methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C14H15NO2 . It has a molecular weight of 229.27 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI representation of the compound isInChI=1S/C14H15NO2/c1-8-5-6-12-11(7-8)9-3-2-4-10(9)13(15-12)14(16)17/h2-3,5-7,9-10,13,15H,4H2,1H3,(H,16,17)
. The canonical SMILES representation is CC1=CC2=C(C=C1)NC(C3C2C=CC3)C(=O)O
. Physical and Chemical Properties Analysis
This compound has a computed XLogP3-AA value of 2.8 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 1 rotatable bond . The exact mass and the monoisotopic mass of the compound are both 229.110278721 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
8-Methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid and its derivatives have been a subject of interest in synthetic chemistry. For instance, Tolstikov et al. (2014) described the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines via a three-component cyclocondensation process. This synthesis process resulted in stable ozonides with specific configurations, showcasing its potential in complex chemical synthesis (Tolstikov et al., 2014). Similarly, Tolstikov et al. (2011) explored the condensation of aromatic amine, aldehyde, and cyclopentadiene, leading to the production of N-trifluoroacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines and subsequent ozonation to yield stable ozonides (Tolstikov et al., 2011).
Potential in Drug Synthesis
The compound and its derivatives have also been researched in the context of drug synthesis. Krainova et al. (2009) synthesized a series of substituted 5-dialkylaminoacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines and studied their neurotropic activity. These compounds were evaluated for their acute toxicity, analgesic activity, and impact on locomotor and exploratory activity (Krainova et al., 2009).
Biochemical Applications
In biochemical research, the compound has been used to explore various biochemical properties. For example, Lucchini et al. (1986) studied the cycloaddition reactions of ketoimines, leading to the synthesis of substituted phenanthridines and cyclopenta[c]quinolines. These compounds were transformed into their aromatized analogues, indicating potential applications in biochemistry (Lucchini et al., 1986).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8-5-6-12-11(7-8)9-3-2-4-10(9)13(15-12)14(16)17/h2-3,5-7,9-10,13,15H,4H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUJXIHOGIEIGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3C2C=CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701147864 | |
Record name | 3a,4,5,9b-Tetrahydro-8-methyl-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701147864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354815-91-1 | |
Record name | 3a,4,5,9b-Tetrahydro-8-methyl-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=354815-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3a,4,5,9b-Tetrahydro-8-methyl-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701147864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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